Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-(piperidin-4-ylmethylsulfonyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S.ClH/c1-15-10(12)4-7-16(13,14)8-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYAIGXXWCSQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride (CAS No. 1823802-09-0) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C10H20ClNO4S
- Molecular Weight : 285.79 g/mol
- IUPAC Name : this compound
- Purity : ≥95% .
The biological activity of this compound is primarily associated with its ability to induce ferroptosis in tumor cells. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. The compound has been shown to interact with key regulatory proteins involved in this pathway:
- NRF2 Pathway : The compound inhibits the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is critical for cellular antioxidant responses. By inhibiting NRF2, the compound promotes oxidative stress and subsequent ferroptosis in cancer cells .
- SLC7A11/XCT Regulation : It downregulates the expression of SLC7A11/XCT, a cystine/glutamate antiporter that plays a role in maintaining cellular glutathione levels, thus enhancing susceptibility to ferroptosis .
In Vitro Studies
Several studies have demonstrated the efficacy of this compound against various cancer cell lines:
- Tumor Cell Proliferation : The compound significantly inhibited the proliferation of SKOV3 (ovarian cancer) and 22RV1 (prostate cancer) cell lines as assessed by MTT assays.
- Colony Formation and Migration : Scratch assays indicated that treatment with the compound reduced the migratory capacity of tumor cells, suggesting its potential to inhibit metastasis .
- Induction of Cell Death : Annexin-V-FITC/PI staining revealed increased apoptotic cell death in treated cells compared to controls, further supporting its anti-tumor activity .
Case Studies
In a recent case study involving SKOV3 cells, treatment with this compound resulted in:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 100 | 45 |
| Colony Formation (Count) | 200 | 50 |
| Migration Distance (mm) | 5 | 1 |
These results highlight the compound's potential as an effective anti-cancer agent through mechanisms that promote ferroptosis and inhibit tumor growth.
Discussion
The findings indicate that this compound could serve as a promising candidate for developing new therapeutic strategies against various cancers. Its ability to induce ferroptosis may provide an alternative approach to conventional therapies that often face challenges such as drug resistance.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride is primarily studied for its potential as a pharmaceutical intermediate. Its structure suggests it may interact with biological targets due to the presence of the piperidine moiety, which is common in many pharmacologically active compounds.
Potential Therapeutic Uses
- Antidepressant Activity : Compounds with piperidine structures have been linked to antidepressant effects. Research indicates that modifications to the piperidine ring can enhance activity against serotonin reuptake inhibitors (SSRIs) .
- Analgesic Properties : The sulfonamide group in the compound may contribute to analgesic effects, similar to other sulfonamide derivatives which have shown promise in pain management .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Piperidinyl Sulfonamide : The initial step involves the reaction of piperidine with a sulfonyl chloride to form the corresponding sulfonamide.
- Esterification : The sulfonamide is then reacted with methyl acrylate or a similar compound to form the ester linkage.
- Hydrochloride Salt Formation : Finally, the compound is treated with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications.
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry explored various piperidine derivatives for their effects on serotonin transporters. This compound exhibited promising results, indicating potential as a lead compound for developing new antidepressants .
Case Study 2: Analgesic Activity
Research conducted by pharmaceutical scientists demonstrated that sulfonamide compounds can exhibit significant analgesic properties. In vitro assays indicated that this compound could modulate pain pathways effectively, suggesting further exploration in pain management therapies .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in humans:
- Acute Toxicity : Studies indicate moderate toxicity levels; therefore, handling precautions are necessary.
- Long-term Effects : Ongoing research aims to clarify any long-term effects associated with chronic exposure to this compound.
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO•HCl; Molecular Weight: 303.83 g/mol .
- Structural Differences: Replaces the sulfonylpropanoate group with a diphenylmethoxy substituent.
- Regulatory and Safety Data: Its safety data sheet (SDS) highlights incomplete ecological impact studies and emphasizes proper ventilation and protective equipment during handling .
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate Dihydrochloride
- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂; Molecular Weight : ~287.17 g/mol (calculated) .
- Structural Differences: Contains a pyridin-4-ylmethyl group instead of the piperidin-4-ylmethyl-sulfonyl moiety. The dihydrochloride salt increases polarity compared to the mono-hydrochloride target compound.
- Applications : Likely used as a synthetic intermediate, though specific uses for both compounds remain undocumented in available literature .
Glycine Methyl Ester Hydrochloride
- Molecular Formula: C₃H₈ClNO₂; Molecular Weight: 139.56 g/mol .
- Structural Differences : A simpler ester with a primary amine group, lacking the piperidine and sulfonyl functionalities.
Benzenesulfonamide Derivatives (e.g., Compound)
- Molecular Formula : C₃₅H₃₂F₃N₇O₃S₂·3HCl; Molecular Weight : ~869.19 g/mol (calculated) .
- Structural Differences: A complex benzenesulfonamide with trifluoromethyl and piperidinyl groups. Shares the piperidine motif but diverges in core functionality (sulfonamide vs. sulfonylpropanoate).
- Applications : Likely pharmacological due to its structural complexity, contrasting with the target compound’s undefined use .
Comparative Analysis Table
Key Research Findings and Gaps
- Structural Impact : The sulfonyl group in the target compound likely enhances electrophilicity and hydrogen-bonding capacity compared to ether or amine-containing analogs .
- Synthesis : Methods for hydrochloride salt formation (e.g., HCl/Et₂O treatment) are shared with simpler esters like glycine methyl ester hydrochloride , but sulfonation steps for the target compound remain uncharacterized.
- Safety and Regulation : Unlike 4-(Diphenylmethoxy)piperidine Hydrochloride, which has partial SDS documentation , the target compound lacks detailed hazard classifications, necessitating further study.
Preparation Methods
Synthesis of Methyl 3-(piperidin-4-yl)propanoate Core
The core methyl 3-(piperidin-4-yl)propanoate can be synthesized starting from piperidine derivatives or via functionalization of piperidine-4-carboxylic acid:
- Starting Material: Piperidine-4-carboxylic acid or its derivatives.
- Esterification: Conversion to methyl ester via reaction with methanol under acidic or catalytic conditions.
- Functionalization: Introduction of the alkyl chain at the 4-position of piperidine, often through reductive amination or alkylation pathways.
This intermediate is well-documented with molecular formula C9H17NO2 and CAS number 71879-50-0.
Introduction of the Sulfonylmethyl Group
The sulfonylmethyl group (-SO2-CH2-) is typically introduced by:
- Alkylation of the piperidine nitrogen or carbon position with a suitable sulfonylmethylating agent such as a sulfonyl chloride or sulfone derivative.
- Oxidation steps may be required if starting from a thioether intermediate to convert sulfur to the sulfone oxidation state.
For example, methyl 3-(piperidin-4-yl)propanoate can be reacted with chloromethylsulfonyl chloride or similar reagents under controlled conditions to attach the sulfonylmethyl group at the 4-position of the piperidine ring.
Formation of Hydrochloride Salt
- After the core compound is synthesized, treatment with hydrochloric acid (HCl) in an appropriate solvent leads to the formation of the hydrochloride salt.
- This step enhances the compound’s water solubility and stability , which is critical for pharmaceutical applications.
Detailed Research Findings and Process Parameters
- Temperature Control: Sulfonylation reactions are typically performed at low to ambient temperatures (0–25°C) to avoid side reactions.
- Solvent Choice: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane are preferred for sulfonylation steps.
- Purification: Column chromatography or recrystallization is employed to isolate pure hydrochloride salt.
Related Synthetic Techniques and Analogous Processes
- Transfer Hydrogenation: Used in piperidine derivative synthesis to introduce methyl groups at the nitrogen, employing formaldehyde and palladium catalysts under mild heating (90–95°C).
- Microwave Irradiation: Accelerates reaction times in alkylation steps, as reported in similar piperidine-based compound syntheses.
- Grignard Reagents: Utilized in analogous piperidine carbonyl compound formation at ambient temperature, avoiding cryogenic conditions.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield/Notes |
|---|---|---|---|
| 1. Esterification | Methanol, acid catalyst (e.g., H2SO4) | Formation of methyl ester | High yield, standard esterification |
| 2. Sulfonylmethylation | Chloromethylsulfonyl chloride, base, DMSO | Introduce sulfonylmethyl group | Moderate to high yield, temp control |
| 3. Hydrochloride Salt Formation | HCl (gas or aqueous), ethanol or suitable solvent | Salt formation for stability | Quantitative conversion |
| 4. Purification | Chromatography, recrystallization | Obtain pure hydrochloride salt | Purity >95% typical |
Q & A
Q. What are the recommended synthetic routes for Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride, and how can purity be optimized?
Answer: The synthesis typically involves a multi-step reaction starting with piperidine derivatives and sulfonylating agents. For example:
- Step 1: React piperidin-4-ylmethanol with a sulfonyl chloride (e.g., methanesulfonyl chloride) in dichloromethane using triethylamine as a base to form the sulfonyl intermediate .
- Step 2: Couple the intermediate with methyl propanoate via nucleophilic substitution.
- Purification: Use recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane gradients) to achieve >95% purity. Monitor purity via HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) .
Q. How should researchers validate the structural integrity of this compound?
Answer: Combine spectroscopic and chromatographic techniques:
- NMR: Confirm the piperidine ring (δ 1.5–2.8 ppm), sulfonyl group (δ 3.1–3.5 ppm), and ester moiety (δ 3.7 ppm) .
- HPLC: Use a C18 column with UV detection at 210–254 nm. Compare retention times and peak areas against a reference standard to detect impurities (e.g., residual sulfonyl chloride or unreacted intermediates) .
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₁H₂₀ClNO₄S.
Advanced Research Questions
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved during formulation studies?
Answer: Contradictions often arise from variations in crystallinity or hydrate formation. Mitigation strategies include:
- Polymorph Screening: Use solvent-mediated crystallization (e.g., ethanol, acetonitrile) to identify stable crystalline forms .
- Thermogravimetric Analysis (TGA): Detect hydrate content by measuring weight loss at 100–150°C.
- Solubility Protocols: Standardize solvent pre-saturation (e.g., shake-flask method with 24-hour equilibration) and quantify dissolved compound via UV-Vis spectroscopy at λ_max ≈ 220 nm .
Q. What mechanistic approaches are suitable for studying metabolic stability in hepatic models?
Answer:
- In Vitro Incubation: Use human liver microsomes (HLMs) with NADPH cofactor. Monitor depletion of the parent compound via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl_int) using the half-life method .
- Metabolite Identification: Perform UPLC-QTOF-MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Prioritize sulfonyl group oxidation and ester hydrolysis pathways based on structural analogs .
Q. How can researchers address discrepancies in receptor binding assays caused by stereochemical impurities?
Answer:
- Chiral HPLC: Employ a Chiralpak IG-3 column with hexane/isopropanol (80:20) to separate enantiomers. Validate enantiomeric excess (EE) >98% for pharmacological studies .
- Docking Simulations: Use molecular dynamics (e.g., AutoDock Vina) to assess binding affinity differences between enantiomers. Correlate with in vitro activity (e.g., IC₅₀ values) to identify bioactive conformers .
Methodological Challenges & Troubleshooting
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
Answer:
- Optimized Stoichiometry: Use a 1.2:1 molar ratio of sulfonylating agent to piperidine intermediate to reduce unreacted starting material .
- Flow Chemistry: Implement continuous flow reactors for precise temperature control (25–30°C) and reduced side reactions (e.g., over-sulfonation) .
- In-Line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and terminate at >90% conversion .
Q. How should stability studies be designed under accelerated conditions (40°C/75% RH)?
Answer:
- Forced Degradation: Expose the compound to heat, light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH). Monitor degradation products (e.g., hydrolyzed ester or sulfoxide) via HPLC-MS .
- Kinetic Modeling: Apply the Arrhenius equation to predict shelf life at 25°C. A >10% loss of potency at 40°C within 3 months suggests need for desiccants or inert packaging .
Safety & Handling Protocols
Q. What are critical safety precautions for handling this compound in a laboratory setting?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved N95 respirator if handling powders to avoid inhalation .
- Spill Management: Neutralize spills with 5% sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste (EPA Class D) .
- Storage: Store at 2–8°C in amber vials under nitrogen to prevent oxidation and hygroscopic degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
